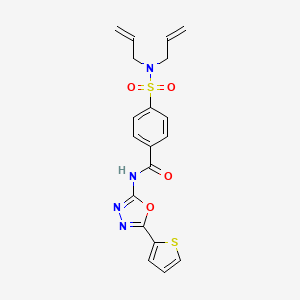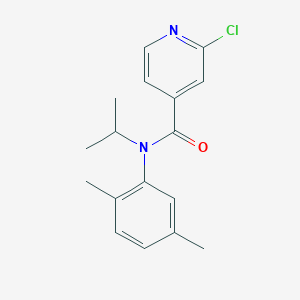
2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide, also known as ML239, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the pyridine carboxamide family and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide is not fully understood. However, it has been proposed that 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide acts by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the regulation of cellular metabolism and energy production. This inhibition leads to a decrease in the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a crucial role in cellular metabolism and energy production.
Biochemical and Physiological Effects:
2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. Additionally, 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide for lab experiments is its potency and selectivity. It has been shown to be highly potent against cancer cells and has a low toxicity profile. Additionally, 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide is relatively easy to synthesize, which makes it a suitable candidate for large-scale production. However, one of the limitations of 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the research of 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic applications in humans. Additionally, 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide has shown promise as a potential anticancer agent, and further research is needed to determine its efficacy in clinical trials. Finally, 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide could be used as a tool for studying the role of NAMPT in cellular metabolism and energy production, which could lead to the development of new therapies for metabolic disorders such as diabetes.
Synthesis Methods
The synthesis of 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide involves the reaction of 2-chloro-4-picoline with 2,5-dimethylphenyl isocyanate in the presence of a base, followed by the addition of isopropylamine. The resulting compound is then purified through column chromatography to obtain pure 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide.
Scientific Research Applications
2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-11(2)20(15-9-12(3)5-6-13(15)4)17(21)14-7-8-19-16(18)10-14/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMYYQVVPNOVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C(C)C)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,5-dimethylphenyl)-N-(propan-2-yl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one](/img/structure/B2857458.png)
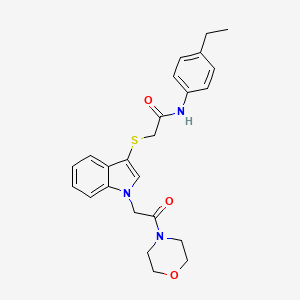
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B2857461.png)
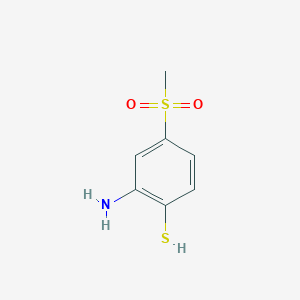
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2857464.png)
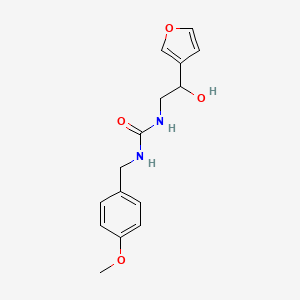
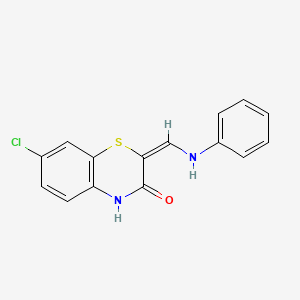
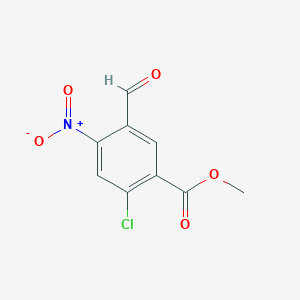
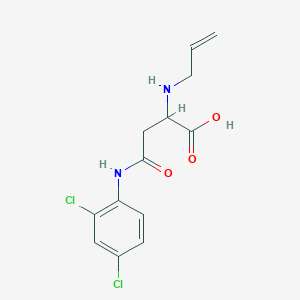
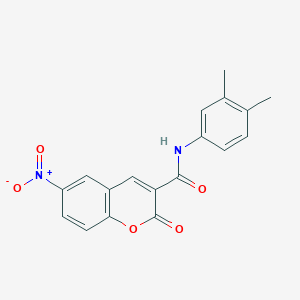
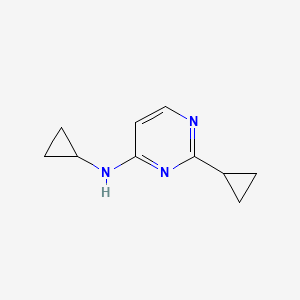
![2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2857476.png)
![Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate](/img/structure/B2857477.png)
